molecular formula C14H11N3O3S B7700136 (5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B7700136
M. Wt: 301.32 g/mol
InChI Key: XGVAXRQSHQJKJO-IZZDOVSWSA-N
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Description

(5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a quinoline and thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-amino-1,3-thiazol-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline or thiazolone derivatives.

    Substitution: Formation of halogenated quinoline or thiazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

    Thiazolone Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.

Uniqueness

What sets (5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one apart is its unique combination of the quinoline and thiazolone structures. This dual functionality provides it with a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)16-10)6-11-13(19)17-14(15)21-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVAXRQSHQJKJO-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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